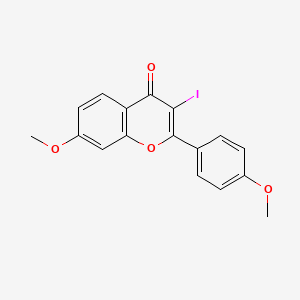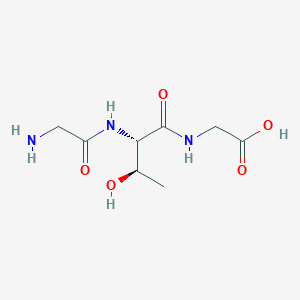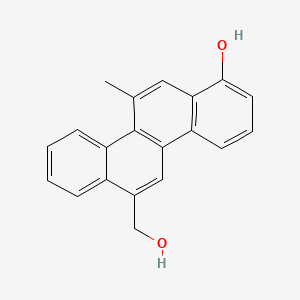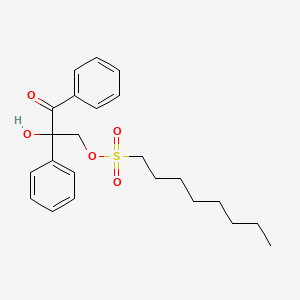
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonate group attached to an octane chain, along with a hydroxy and oxo group on a diphenylpropyl backbone. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate typically involves the esterification of 2-Hydroxy-3-oxo-2,3-diphenylpropyl with octane-1-sulfonic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Depending on the conditions, the major products can be ketones or carboxylic acids.
Reduction: The major product is a secondary alcohol.
Substitution: The major products vary based on the nucleophile used, resulting in compounds such as sulfonamides or sulfonate esters.
科学的研究の応用
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the formulation of detergents, surfactants, and other cleaning agents due to its amphiphilic nature.
作用機序
The mechanism of action of 2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate involves its interaction with various molecular targets. The hydroxy and oxo groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The sulfonate group can also interact with positively charged amino acid residues, affecting the overall structure and function of the target molecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate can be compared with other similar compounds, such as:
2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulfonate: This compound has a longer alkyl chain, which may affect its solubility and reactivity.
2-Hydroxy-3-oxo-2,3-diphenylpropyl butane-1-sulfonate: This compound has a shorter alkyl chain, which may result in different physical and chemical properties.
2-Hydroxy-3-oxo-2,3-diphenylpropyl hexane-1-sulfonate: This compound has an intermediate alkyl chain length, providing a balance between solubility and reactivity.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its interactions with other molecules and its overall chemical behavior.
特性
CAS番号 |
83029-13-4 |
|---|---|
分子式 |
C23H30O5S |
分子量 |
418.5 g/mol |
IUPAC名 |
(2-hydroxy-3-oxo-2,3-diphenylpropyl) octane-1-sulfonate |
InChI |
InChI=1S/C23H30O5S/c1-2-3-4-5-6-13-18-29(26,27)28-19-23(25,21-16-11-8-12-17-21)22(24)20-14-9-7-10-15-20/h7-12,14-17,25H,2-6,13,18-19H2,1H3 |
InChIキー |
XHVRFIQBIUQKCS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCS(=O)(=O)OCC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


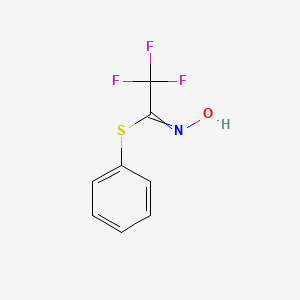
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
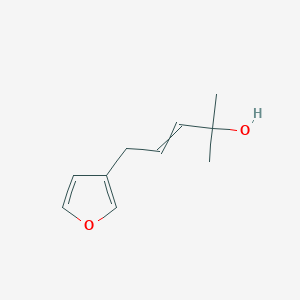
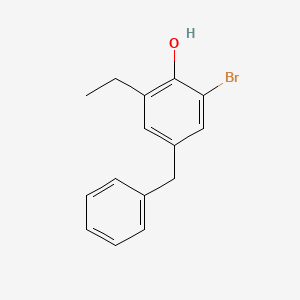
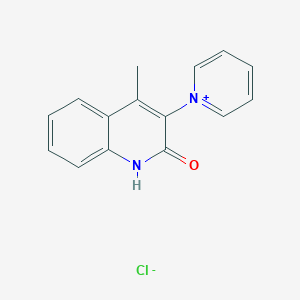
![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
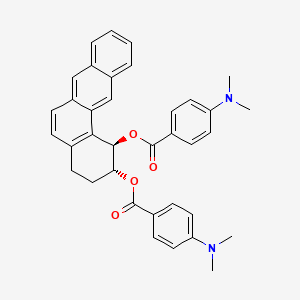
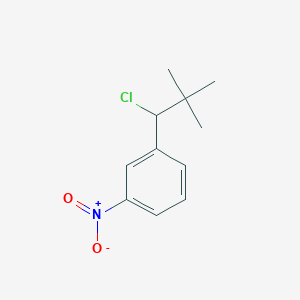
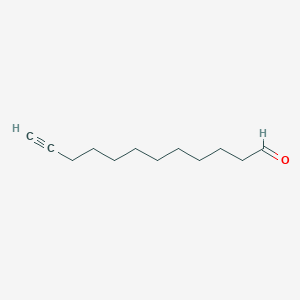
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)

